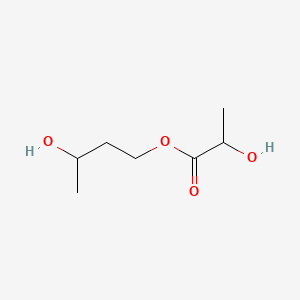
3-Hydroxybutyl lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy esters It is a derivative of lactic acid and 3-hydroxybutanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxybutyl lactate can be synthesized through the esterification of lactic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutyl lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 3-oxobutyl lactate.
Reduction: The major product is 3-hydroxybutanol.
Substitution: The products depend on the nucleophile used, such as 3-hydroxybutyl amine or 3-hydroxybutyl ether.
Aplicaciones Científicas De Investigación
3-Hydroxybutyl lactate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxybutyl lactate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or act as a signaling molecule. It may also inhibit certain enzymes, such as histone deacetylases, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutyrate: A ketone body involved in energy metabolism.
Lactic Acid: A key intermediate in anaerobic respiration.
3-Hydroxybutanol: An alcohol used in the synthesis of various esters.
Uniqueness
3-Hydroxybutyl lactate is unique due to its dual functionality as both an ester and a hydroxy compound. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
93981-64-7 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-hydroxybutyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |
Clave InChI |
WBEAUDLYVFLJBT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

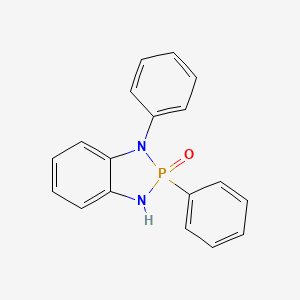
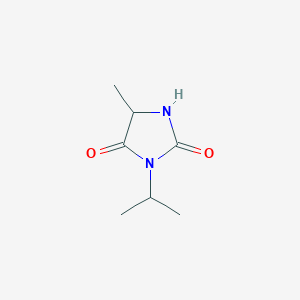
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
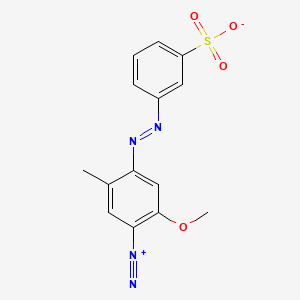
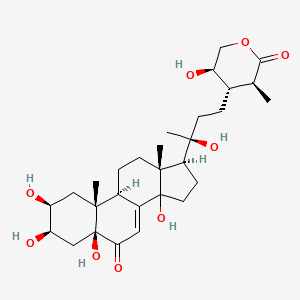
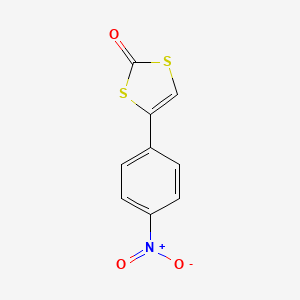
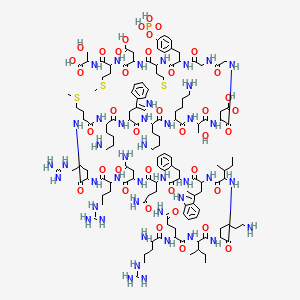
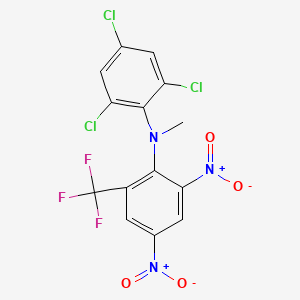

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
